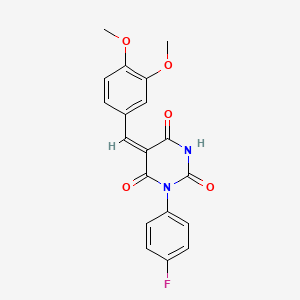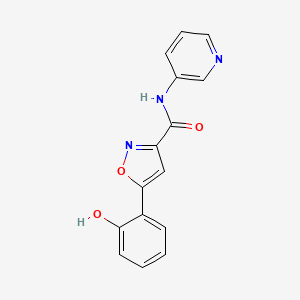
1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride: is a complex organic compound that features a unique combination of functional groups, including an alkyne, ether, and piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Alkyne Ether: The initial step involves the formation of the alkyne ether. This can be achieved by reacting 2-methylbut-3-yn-2-ol with an appropriate alkylating agent under basic conditions to form the ether linkage.
Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine ring. This can be done by reacting the alkyne ether with 2,2,6,6-tetramethylpiperidine under suitable conditions to form the desired product.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various types of chemical reactions:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Strong acids or bases, nucleophiles like halides or amines.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The alkyne and piperidine moieties could play a role in binding to molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol: The free base form without the hydrochloride salt.
1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-one: A ketone analog.
1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-amine: An amine analog.
Uniqueness
The presence of the hydrochloride salt in 1-(2-Methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride enhances its solubility in water, making it more suitable for certain applications compared to its free base form. The combination of the alkyne, ether, and piperidine moieties also provides unique reactivity and binding properties.
特性
IUPAC Name |
1-(2-methylbut-3-yn-2-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-8-17(6,7)20-13-14(19)12-18-15(2,3)10-9-11-16(18,4)5;/h1,14,19H,9-13H2,2-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQTUEXODNSBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC(C)(C)C#C)O)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B6064507.png)

![4-(2,3-difluorobenzyl)-3-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6064519.png)
![N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B6064522.png)
![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6064529.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6064537.png)
![4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-chlorophenol](/img/structure/B6064543.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide](/img/structure/B6064553.png)


![ethyl 4-(2-methoxyethyl)-1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinecarboxylate](/img/structure/B6064579.png)

![2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B6064602.png)
